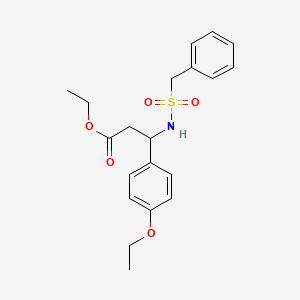![molecular formula C14H19NO5S B11493582 Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate](/img/structure/B11493582.png)
Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxy acetates It is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a phenoxy acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate typically involves the reaction of 4-(piperidin-1-ylsulfonyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxy acetates depending on the nucleophile used.
科学研究应用
Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 2-(2-nitro-4-(piperidin-1-ylsulfonyl)phenoxy)acetate
- Methyl 2-(2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy)acetate
Uniqueness
Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonyl group and a phenoxy acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C14H19NO5S |
|---|---|
分子量 |
313.37 g/mol |
IUPAC 名称 |
methyl 2-(4-piperidin-1-ylsulfonylphenoxy)acetate |
InChI |
InChI=1S/C14H19NO5S/c1-19-14(16)11-20-12-5-7-13(8-6-12)21(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3 |
InChI 键 |
OJNUWVKSLLGNBF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11493503.png)
![19-(4-methylphenyl)sulfonyl-16-nitro-13-oxa-19-azapentacyclo[12.6.1.03,12.04,9.018,21]henicosa-1,3(12),4,6,8,10,14,16,18(21)-nonaene](/img/structure/B11493518.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11493525.png)
![4-(3-chlorophenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11493529.png)
![5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid](/img/structure/B11493531.png)

![methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493546.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11493549.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one](/img/structure/B11493554.png)
![2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11493573.png)


![ethyl 3-(4-methylphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoate](/img/structure/B11493578.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11493585.png)
